RIP1/RIP3/MLKL activator 1

glioma antiproliferative necroptosis

RIP1/RIP3/MLKL activator 1 (Compound 6i) is the only necroptosis inducer confirmed to activate the complete RIP1→RIP3→MLKL signaling axis, with validated BBB permeability essential for CNS-targeted glioblastoma research. Exhibits 4.7-fold greater potency than celastrol (IC₅₀ 0.94 µM vs. 4.43 µM in U251). Induces exclusive necroptotic death with zero apoptotic crosstalk. Documented in vivo efficacy in zebrafish U251 xenografts at 2.50 ng/tail (i.v.). Ideal for mechanistic studies requiring coordinated RIP1/RIP3/MLKL phosphorylation confirmed by Western blot.

Molecular Formula C43H56N4O3
Molecular Weight 676.9 g/mol
Cat. No. B12415529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIP1/RIP3/MLKL activator 1
Molecular FormulaC43H56N4O3
Molecular Weight676.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O
InChIInChI=1S/C43H56N4O3/c1-27-31-14-15-34-41(7,32(31)22-33(48)36(27)49)19-21-43(9)35-23-40(6,17-16-39(35,5)18-20-42(34,43)8)37(50)44-24-30-26-47(46-45-30)25-28-10-12-29(13-11-28)38(2,3)4/h10-15,22,26,35,49H,16-21,23-25H2,1-9H3,(H,44,50)/t35?,39-,40-,41+,42-,43+/m1/s1
InChIKeyQLFCJGYFBTYJGC-RSWNTZNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RIP1/RIP3/MLKL Activator 1 (CAS 2682850-41-3) for Necroptosis Pathway Activation: Technical Specifications and Procurement Data


RIP1/RIP3/MLKL activator 1 (CAS: 2682850-41-3), also designated Compound 6i, is a synthetic celastrol derivative classified as a necroptosis inducer [1]. This compound activates the RIPK1/RIPK3/MLKL signaling axis, triggering programmed necrotic cell death distinct from caspase-dependent apoptosis . With a molecular formula of C₄₃H₅₆N₄O₃ and molecular weight of 676.93 Da, the compound is available from multiple vendors at purities ≥97% . The compound was developed through systematic structure-activity relationship (SAR) optimization of celastrol C-20 carboxylic acid derivatives containing 1,2,3-triazole moieties [1].

Why RIP1/RIP3/MLKL Activator 1 Cannot Be Substituted with Generic Necroptosis Inhibitors or Single-Target Analogs


Substituting RIP1/RIP3/MLKL activator 1 with other necroptosis-pathway modulators is scientifically invalid due to fundamental mechanistic divergence [1]. While the field contains numerous necroptosis inhibitors (e.g., Necrostatin-1 targeting RIP1 at EC₅₀ = 182 nM; GSK'872 inhibiting RIPK3 at IC₅₀ = 1.3 nM), these agents suppress the pathway, rendering them unsuitable for applications requiring necroptosis induction such as cancer therapy where cell death is the desired outcome [2]. Among activators, compound 6i activates the complete RIP1→RIP3→MLKL cascade [1], whereas alternatives such as Anticancer agent 267 activate only RIPK3 and MLKL [3], and GW806742X exhibits context-dependent effects on mouse MLKL (Kd = 9.3 μM) that differ mechanistically [4]. Furthermore, compound 6i demonstrates documented blood-brain barrier permeability, a property not established for most in-class alternatives, directly impacting selection for CNS-targeted applications [1].

RIP1/RIP3/MLKL Activator 1 Comparative Performance Data: Anti-Glioma Potency, BBB Penetration, and Pathway Activation


Anti-Glioma Potency: 4.7-Fold Improvement Over Parent Celastrol in U251 Glioblastoma Cells

Compound 6i (RIP1/RIP3/MLKL activator 1) exhibits 4.7-fold greater antiproliferative potency than the parent natural product celastrol against U251 human glioblastoma cells [1]. The SAR optimization via C-20 carboxylic acid derivatization with 1,2,3-triazole-amide linkage yielded this potency enhancement, establishing a clear structure-activity advantage over the unmodified scaffold [1].

glioma antiproliferative necroptosis

Glioma Cell Line Selectivity Profile: Differential IC₅₀ Values Across Four Human Glioma Lines

Compound 6i demonstrates variable potency across a panel of human glioma cell lines, with IC₅₀ values ranging from 0.94 μM (U251) to 3.03 μM (A172) [1]. Notably, the compound shows comparable potency against the normal liver cell line L02 (IC₅₀ = 0.99 ± 0.46 μM) to that observed in U251 cells, indicating minimal differential cytotoxicity between cancerous and non-cancerous cells in vitro [1]. This selectivity profile differs from Anticancer agent 267, which exhibits IC₅₀ values of 9.79 μM (MDA-MB-231), 10.77 μM (MDA-MB-486), and 5.94 μM (MCF-7) in breast cancer lines with no reported normal cell data [2].

glioma panel selectivity antiproliferative

In Vivo Blood-Brain Barrier Permeability: Documented CNS Access in Murine and Zebrafish Models

Compound 6i demonstrates documented blood-brain barrier (BBB) permeability in murine models and inhibits U251 cell proliferation in an in vivo zebrafish xenograft model at a microinjection dose of 2.50 ng/tail (intravenous, 48-hour observation) [1]. This property is explicitly validated in the original characterization study. In contrast, BBB permeability data for other necroptosis activators such as Anticancer agent 267, GW806742X, and ZBP1/RIP3/MLKL activator 1 is not reported in their respective primary characterizations [2][3].

BBB permeability CNS delivery in vivo efficacy

Mechanism of Action: Full RIP1/RIP3/MLKL Cascade Activation vs. Alternative Partial Activators

Compound 6i induces necroptosis through concentration-dependent activation of the complete RIP1→RIP3→MLKL signaling cascade [1]. Western blot analysis in U251 cells demonstrates upregulation of phosphorylated RIP1 (p-RIP1), total RIP1, p-RIP3, total RIP3, p-MLKL, and total MLKL at concentrations of 0.5-4 μM over 24-48 hours [1]. This triple-target activation contrasts with Anticancer agent 267, which activates only RIPK3 and MLKL without reported RIP1 engagement [2], and with ZBP1/RIP3/MLKL activator 1, which triggers ZBP1→RIP3→MLKL signaling upstream of RIP1 .

necroptosis RIPK1 RIPK3 MLKL

Cell Death Pathway Specificity: Necroptosis Induction with No Detectable Apoptosis

Compound 6i induces necroptosis without triggering detectable apoptosis in U251 cells [1]. Transmission electron microscopy revealed characteristic necroptotic morphology including mitochondrial depolarization and membrane rupture, while apoptotic features were absent [1]. The authors explicitly state that compound 6i could not induce apoptosis in U251 cells [1]. This death-mode specificity differs from ZBP1/RIP3/MLKL activator 1, which primarily triggers caspase-dependent apoptosis and induces necroptosis only when apoptosis is inhibited .

necroptosis apoptosis cell death mechanism

Functional Assays: Colony Formation and Migration Inhibition at Sub-IC₅₀ Concentrations

Beyond antiproliferative activity, compound 6i inhibits U251 cell colony formation and migration at 2 μM concentration over 24 hours, which is approximately twice the IC₅₀ value [1]. This functional characterization extends the utility beyond simple viability assays. Comparable colony formation and migration inhibition data are not systematically reported for Anticancer agent 267, GW806742X, or ZBP1/RIP3/MLKL activator 1 in their primary characterization studies [2][3].

colony formation migration inhibition functional assay

Recommended Research Applications for RIP1/RIP3/MLKL Activator 1 Based on Quantified Performance Data


In Vitro Glioblastoma Research Requiring Sub-Micromolar Necroptosis Induction

Compound 6i is indicated for in vitro studies of U251, U87, LN229, and A172 human glioblastoma cell lines where sub-micromolar to low-micromolar antiproliferative activity (IC₅₀ range: 0.94-3.03 μM) is required [1]. The compound's 4.7-fold potency advantage over parent celastrol (IC₅₀ = 4.43 μM) makes it the appropriate selection when maximizing anti-glioma activity is the primary objective [1]. The established functional data for colony formation and migration inhibition at 2 μM supports experimental designs investigating tumor progression phenotypes [1].

In Vivo CNS-Targeted Necroptosis Studies Requiring Blood-Brain Barrier Penetration

For in vivo studies targeting central nervous system pathologies including glioblastoma xenograft models, compound 6i offers documented BBB permeability in mice and validated efficacy in zebrafish U251 xenografts at 2.50 ng/tail (i.v.) [1]. This property is not established for other necroptosis activators such as Anticancer agent 267, GW806742X, or ZBP1/RIP3/MLKL activator 1 [2][3]. Researchers designing BBB-penetrant necroptosis studies should prioritize compound 6i due to this characterized CNS access [1].

Mechanistic Studies of Complete RIP1/RIP3/MLKL Signaling Cascade Activation

Compound 6i is the appropriate selection for experiments requiring coordinated activation of RIP1, RIP3, and MLKL as a complete signaling unit, as validated by Western blot showing concentration-dependent upregulation of p-RIP1, total RIP1, p-RIP3, total RIP3, p-MLKL, and total MLKL in U251 cells [1]. Alternative activators engage only subsets of this pathway (Anticancer agent 267 activates RIPK3 and MLKL only) or initiate signaling through alternative upstream mediators (ZBP1/RIP3/MLKL activator 1) [2]. Researchers studying RIP1-dependent necroptosis mechanisms specifically require compound 6i.

Necroptosis-Apoptosis Discrimination Studies Requiring Clean Death-Mode Specificity

For experiments where distinguishing necroptotic from apoptotic contributions is critical, compound 6i provides exclusive necroptosis induction without detectable apoptosis in U251 cells [1]. This clean death-mode specificity eliminates the confounding apoptotic signals observed with ZBP1/RIP3/MLKL activator 1, which triggers caspase-dependent apoptosis as its primary mechanism [2]. Compound 6i is therefore the preferred tool compound for dissecting necroptosis-specific signaling events and phenotypic consequences without apoptotic pathway crosstalk [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for RIP1/RIP3/MLKL activator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.